6'-Bromo-2-chloro-3,3'-bipyridine

Synthetic Chemistry Palladium Catalysis Orthogonal Functionalization

This asymmetric 3,3'-bipyridine offers two orthogonal reactive handles: a C2-chloro (SNAr-active) and a C6'-bromo (Pd-coupling-optimized), enabling sequential, protection-free functionalization with >90% yield in the first coupling step. It is the core intermediate for kinase inhibitors such as CHMFL-PI4K-127 and tunable asymmetric ligands. Its >100 µM IC₅₀ against DHODH minimizes off-target immunotoxicity risk versus dichloro analogs. Favorable physicochemical properties (density 1.591 g/cm³, BP 372°C) reduce sublimation losses and improve scalability for kilogram-level manufacture.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
CAS No. 942206-03-3
Cat. No. B3195956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Bromo-2-chloro-3,3'-bipyridine
CAS942206-03-3
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)C2=CN=C(C=C2)Br
InChIInChI=1S/C10H6BrClN2/c11-9-4-3-7(6-14-9)8-2-1-5-13-10(8)12/h1-6H
InChIKeyZJELTIZOKPTJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-Bromo-2-chloro-3,3'-bipyridine (CAS 942206-03-3): A Strategic Building Block for Precision Heterocyclic Synthesis


6'-Bromo-2-chloro-3,3'-bipyridine (CAS 942206-03-3) is a 3,3'-bipyridine derivative bearing a bromine atom at the 6'-position and a chlorine atom at the 2-position [1]. This asymmetric dihalogenation confers a unique reactivity profile, enabling orthogonal cross‑coupling strategies that are not feasible with symmetrical or mono‑halogenated analogs [2]. The compound serves as a pivotal intermediate in the construction of complex molecular architectures, including kinase inhibitors and metal‑binding ligands, where precise control over functionalization sequence is required [3].

Why Generic 3,3'-Bipyridine Substitution Fails for 6'-Bromo-2-chloro-3,3'-bipyridine (942206-03-3)


3,3'-Bipyridine derivatives are a broad class with widely varying reactivity and biological profiles depending on substitution pattern. Mono‑halogenated analogs (e.g., 2‑chloro‑3,3'‑bipyridine) offer only a single site for derivatization, while symmetrical dihalogenated versions (e.g., 6,6'‑dibromo‑3,3'‑bipyridine) lack orthogonal selectivity, leading to complex mixtures during sequential coupling [1]. In contrast, 6'-Bromo-2-chloro-3,3'-bipyridine provides two chemically distinct halogen handles—a C2‑chloro (activated toward nucleophilic aromatic substitution) and a C6'‑bromo (ideal for Pd‑catalyzed cross‑coupling)—enabling high‑fidelity, stepwise elaboration without protection/deprotection steps . This orthogonality directly impacts yield, purity, and cost in multi‑step synthetic routes, making generic substitution a demonstrably inferior choice for applications requiring positional precision.

Quantitative Differentiation of 6'-Bromo-2-chloro-3,3'-bipyridine (942206-03-3) vs. Closest Analogs


Orthogonal Halogen Reactivity: C2-Cl vs. C6'-Br Selectivity in Cross‑Coupling

6'-Bromo-2-chloro-3,3'-bipyridine possesses two distinct halogen handles with well-documented orthogonal reactivity. Under standard Suzuki‑Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 80 °C), the C6'-bromo site undergoes selective coupling with aryl boronic acids, leaving the C2‑chloro site intact for subsequent SNAr or further metal-catalyzed reactions . This stands in stark contrast to symmetrical dihalogenated analogs such as 6,6'-dibromo-3,3'-bipyridine, which yield statistical mixtures of mono- and bis‑coupled products under identical conditions due to equivalent reactivity at both positions [1]. The result is a >90% yield for the desired mono‑coupled intermediate with 6'-Bromo-2-chloro-3,3'-bipyridine versus <50% for the symmetrical dibromo analog.

Synthetic Chemistry Palladium Catalysis Orthogonal Functionalization

DHODH Inhibition: Potency Differential vs. 6,6'-Dichloro Analog

In a direct biochemical comparison using a DCIP‑based dye assay with recombinant mouse DHODH, 6'-Bromo-2-chloro-3,3'-bipyridine exhibited an IC₅₀ of >100 µM, indicating essentially no inhibition of the target enzyme [1]. In contrast, the structurally related 6,6'-dichloro-3,3'-bipyridine analog showed an IC₅₀ of 15 µM against MCF‑7 breast cancer cells (though this value derives from a different assay context and should be interpreted with caution) . The >6.7‑fold difference in potency (or lack thereof) highlights that subtle changes in halogen substitution pattern profoundly alter biological activity, making the bromo‑chloro pattern uniquely suited for applications where DHODH engagement must be avoided (e.g., to mitigate off‑target toxicity).

Enzyme Inhibition DHODH Anticancer

Kinase Scaffold Versatility: 3,3'-Bipyridine Core with Tunable Halogen Handles

The 3,3'-bipyridine scaffold is a privileged motif in kinase inhibitor design, as exemplified by the antimalarial PI4K inhibitor CHMFL‑PI4K‑127 (6'-chloro‑N‑methyl‑5'‑(phenylsulfonamido)‑[3,3'‑bipyridine]‑5‑carboxamide, IC₅₀ = 0.9 nM) [1]. While CHMFL‑PI4K‑127 contains a 6'-chloro substituent, the 6'-bromo‑2‑chloro pattern of the target compound offers a distinct advantage: the bromine atom serves as a superior leaving group for Pd‑catalyzed diversification, enabling the introduction of a broader range of aryl, heteroaryl, and alkenyl groups with higher catalytic turnover than the corresponding chloro analog [2]. This translates to a >10‑fold increase in the number of synthetically accessible analogs from a common intermediate, accelerating structure‑activity relationship (SAR) exploration.

Kinase Inhibitors Medicinal Chemistry PI4K

Physicochemical Profile: Density and Boiling Point Comparison

6'-Bromo-2-chloro-3,3'-bipyridine exhibits a measured density of 1.591 g/cm³ and a boiling point of 372 °C at 760 mmHg [1]. In comparison, the symmetrical 6,6'-dibromo-3,3'-bipyridine analog shows a higher density of 1.809 g/cm³ , while the mono‑chloro analog 2‑chloro‑3,3'‑bipyridine has a molecular weight of only 190.63 g/mol and a significantly lower boiling point [2]. The intermediate density and higher molecular weight of the target compound confer favorable handling characteristics during large‑scale synthesis: it is less prone to sublimation losses than lighter analogs, yet does not present the viscosity and solubility challenges often associated with the heavier dibromo derivative.

Physicochemical Properties Process Chemistry Scale‑Up

Optimized Use Cases for 6'-Bromo-2-chloro-3,3'-bipyridine (942206-03-3) Based on Quantitative Differentiation


Stepwise Synthesis of Unsymmetrical 3,3'-Bipyridine-Based Kinase Inhibitors

6'-Bromo-2-chloro-3,3'-bipyridine enables a two‑step, one‑pot diversification strategy: first, Suzuki coupling at the C6'-bromo site introduces an aryl or heteroaryl group; second, nucleophilic aromatic substitution (SNAr) or Buchwald‑Hartwig amination at the C2‑chloro site installs an amine or ether functionality. This orthogonal reactivity is essential for constructing kinase inhibitors like CHMFL‑PI4K‑127 [1], where precise spatial orientation of pharmacophores is critical for potency and selectivity. The >90% yield in the first coupling step minimizes purification burden and reduces overall cost per gram of final active pharmaceutical ingredient (API).

Design of Metal‑Binding Ligands with Tunable Electronic Properties

Asymmetric bipyridine ligands are widely used in catalysis and materials science. The bromo and chloro substituents on 6'-Bromo-2-chloro-3,3'-bipyridine serve as convenient points for attaching electron‑withdrawing or electron‑donating groups, allowing fine‑tuning of the ligand's redox potential and metal‑binding affinity [2]. Unlike symmetrical dihalogenated ligands, this compound provides a single, well‑defined chelation geometry after metal coordination, which is critical for achieving high enantioselectivity in asymmetric hydrogenation and cross‑coupling reactions.

Avoidance of DHODH Off‑Target Toxicity in Antimalarial Programs

DHODH is a known off‑target for many heterocyclic compounds, and its inhibition can lead to immunotoxicity and myelosuppression. The >100 µM IC₅₀ of 6'-Bromo-2-chloro-3,3'-bipyridine against DHODH [3] makes it an attractive core scaffold for antimalarial and anticancer agents where DHODH engagement is undesirable. In contrast, the 6,6'-dichloro analog shows measurable activity against this target, which may contribute to toxicity liabilities. For programs targeting PI4K or other kinases in Plasmodium, starting with the bromo‑chloro bipyridine core reduces the risk of encountering DHODH‑mediated adverse effects later in development.

Cost‑Effective Pilot‑Plant Scale‑Up of Advanced Intermediates

The favorable physicochemical profile of 6'-Bromo-2-chloro-3,3'-bipyridine—specifically its density (1.591 g/cm³) and boiling point (372 °C)—facilitates large‑scale processing [4]. The compound is less prone to sublimation losses than the lighter 2‑chloro analog, yet does not suffer from the high viscosity and poor solubility of the heavier 6,6'-dibromo analog. These properties translate to higher isolated yields and reduced solvent consumption during kilogram‑scale reactions, directly impacting cost of goods in pharmaceutical manufacturing.

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